molecular formula C5H6O4 B1233761 cis-Pentenedioic acid CAS No. 505-36-2

cis-Pentenedioic acid

Cat. No.: B1233761
CAS No.: 505-36-2
M. Wt: 130.1 g/mol
InChI Key: XVOUMQNXTGKGMA-UPHRSURJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Pentenedioic acid can be synthesized through several methods. One common approach involves the partial oxidation of alkali lignin, which produces cis-2-Pentenedioic acid as one of the degradation products . Another method includes the reaction of acetyl-CoA with specific reagents to form glutaconyl-CoA, which can then be hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of maleic anhydride, followed by isomerization to obtain the cis form. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: cis-Pentenedioic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert it into saturated dicarboxylic acids.

    Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens or nitrating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Produces dicarboxylic acids like glutaric acid.

    Reduction: Yields saturated dicarboxylic acids.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

cis-Pentenedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Pentenedioic acid involves its interaction with specific molecular targets and pathways. For example, as a farnesyltransferase inhibitor, it binds to the enzyme farnesyltransferase, preventing the attachment of farnesyl groups to target proteins. This inhibition disrupts the function of proteins involved in cell signaling and growth, making it a potential therapeutic agent for certain diseases .

Comparison with Similar Compounds

    Maleic acid: The cis isomer of butenedioic acid.

    Fumaric acid: The trans isomer of butenedioic acid.

    Glutaric acid: A saturated dicarboxylic acid with a similar carbon chain length.

Uniqueness: cis-Pentenedioic acid is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer (fumaric acid) and other similar compounds.

Properties

IUPAC Name

(Z)-pent-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOUMQNXTGKGMA-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C\C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313020
Record name (2Z)-2-Pentenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-36-2
Record name (2Z)-2-Pentenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutaconic acid, cis
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-2-Pentenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUTACONIC ACID, CIS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85358W1CWY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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